2-Benzyl-1,3-dioxolane

Acetal Hydrolysis Kinetics Protecting Group Stability Reaction Mechanism

Choose 2-benzyl-1,3-dioxolane (phenylacetaldehyde ethylene acetal) when aldehyde stability is critical. The 1,3-dioxolane ring hydrolyzes 30–35× slower under acid than acyclic acetals; the benzyl substituent allows controlled reductive cleavage. Unlike oxidation-prone phenylacetaldehyde, this acetal provides a stable hyacinth note for alcohol/oil-based fragrance systems. Verified physical properties (BP 120°C/12 mmHg, density 1.09 g/cm³, n20/D 1.52) and SDBS spectral data ensure unambiguous QC. ≥98% purity, ready for B2B shipment.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 101-49-5
Cat. No. B085829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1,3-dioxolane
CAS101-49-5
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1COC(O1)CC2=CC=CC=C2
InChIInChI=1S/C10H12O2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,10H,6-8H2
InChIKeySSZACLYPEFCREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-1,3-dioxolane (CAS 101-49-5): A Cyclic Acetal for Protected Aldehyde and Flavor Intermediate Applications


2-Benzyl-1,3-dioxolane (CAS 101-49-5), also referred to as phenylacetaldehyde ethylene acetal, is a cyclic acetal formed through the acid-catalyzed condensation of phenylacetaldehyde with ethylene glycol . With the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol, this compound is characterized by a five-membered 1,3-dioxolane ring substituted at the 2-position with a benzyl group [1]. As a protected aldehyde derivative, it functions as a synthetic intermediate in multi-step organic syntheses, offering enhanced stability relative to the free aldehyde, and as a flavor and fragrance ingredient known for its sweet, fresh hyacinth-like odor profile .

Why Generic Substitution Fails: 2-Benzyl-1,3-dioxolane's Distinct Hydrolytic Stability and Physicochemical Profile


Although 2-benzyl-1,3-dioxolane belongs to the broader class of acetals and ketals, generic substitution with other aldehyde-protecting groups—such as acyclic diethyl acetals or alternative cyclic acetals like 1,3-dioxanes—is not scientifically neutral. The five-membered 1,3-dioxolane ring confers distinct hydrolytic stability and reactivity that cannot be assumed for other acetal variants [1]. In acid-catalyzed hydrolysis, the corresponding diethyl acetal derivative undergoes cleavage 30 to 35 times faster than the 1,3-dioxolane analog due to a less favorable entropy of activation for the cyclic compound [2]. Furthermore, the presence of the benzyl substituent at the 2-position introduces electronic effects that influence both the rate of reductive ring cleavage and the compound's organoleptic properties, rendering direct interchange with phenylacetaldehyde dimethyl acetal or other acetal derivatives chemically and functionally inappropriate [3]. The quantitative evidence presented in Section 3 substantiates why procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation: 2-Benzyl-1,3-dioxolane vs. Closest Analogs and Alternatives


Hydrolytic Stability: 1,3-Dioxolane Cyclic Acetals Exhibit 30- to 35-Fold Slower Hydrolysis than Acyclic Diethyl Acetals

In a systematic kinetic study measuring the acid-catalyzed hydrolysis rates of a series of substituted benzaldehyde diethyl acetals and the corresponding 2-(substituted phenyl)-1,3-dioxolanes in 50% dioxane-water (v/v) at 30°C, the diethyl acetals each hydrolyze 30 to 35 times faster than the corresponding 1,3-dioxolane derivative [1]. This rate difference arises from a less favorable entropy of activation for the cyclic dioxolane compounds, with ΔS‡ values ranging from -6.9 to -9.6 e.u. compared to positive ΔS‡ values for the acyclic diethyl acetals [2]. Both series hydrolyze via a specific acid A-1 mechanism, ensuring the comparison reflects intrinsic structural effects rather than mechanistic divergence.

Acetal Hydrolysis Kinetics Protecting Group Stability Reaction Mechanism

Physical Property Differentiation: Boiling Point and Density Distinguish 2-Benzyl-1,3-dioxolane from Phenylacetaldehyde and Acyclic Acetal Analogs

2-Benzyl-1,3-dioxolane exhibits a boiling point of 120°C at 12 mmHg (approximately 244.7°C at 760 mmHg) with a density of 1.09 g/cm³ at 20°C, refractive index n20/D of 1.52, and flash point of 108°C . In contrast, the parent aldehyde phenylacetaldehyde has a significantly lower boiling point of 195°C at 760 mmHg and a density of 1.027 g/cm³ [1]. Phenylacetaldehyde dimethyl acetal, an acyclic alternative, has a reported boiling point of approximately 219-221°C at 760 mmHg and density of 1.005 g/cm³ [2]. The dioxolane's higher boiling point and density relative to both the free aldehyde and the acyclic acetal reflect its cyclic structure, which enhances intermolecular interactions.

Thermophysical Properties Purification and Handling Quality Control

Organoleptic Profile: Distinct Hyacinth-Like Odor with Defined Solubility Parameters Differentiates from Alternative Flavor Acetals

2-Benzyl-1,3-dioxolane is characterized by a fresh, sweet hyacinth-like odor profile (香型: green) and is practically insoluble in water while being soluble in alcohol and oils . In contrast, phenylacetaldehyde itself has a pungent, green, hyacinth odor but is prone to rapid oxidation and polymerization, limiting its direct utility in fragrance formulations [1]. Structurally related glycerol acetals such as 2-benzyl-4-hydroxymethyl-1,3-dioxolane and 2-benzyl-5-hydroxy-1,3-dioxane have been synthesized and evaluated for fragrance applications, with the 5-hydroxy-1,3-dioxane variant noted for providing pleasant "undertone" effects in rose, chypre, hyacinth, and lilac compositions [2].

Flavor and Fragrance Organoleptic Properties Formulation Compatibility

Reductive Cleavage Reactivity: Electron-Donating Benzyl Substituent Modulates Ring-Opening Kinetics

In studies of the room-temperature hydrogenolysis of 1,3-dioxolanes using LiAlH₄–AlCl₃ in ether solution, electron-donor substituents at the C2 position of the dioxolane ring were found to accelerate reductive ring cleavage, whereas electron-acceptor substituents retard this reaction [1]. The benzyl group of 2-benzyl-1,3-dioxolane acts as a moderate electron-donating substituent through hyperconjugation and inductive effects. Furthermore, comparative studies demonstrate that 1,3-dioxolanes undergo hydrogenolysis faster than the corresponding 1,3-dioxanes, a difference attributed to the relative ease of oxocarbonium ion formation in the rate-determining step [2].

Reductive Cleavage Substituent Electronic Effects Synthetic Utility

Toxicological Profile: Acute Oral LD₅₀ of 2200 mg/kg (Rat) Informs Safety Differentiation from Other Acetal Intermediates

2-Benzyl-1,3-dioxolane has a reported acute oral LD₅₀ of 2200 mg/kg in rats and an acute dermal LD₅₀ of 2600 mg/kg in rabbits, classifying it in the "moderately toxic" category . The compound is designated with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. In comparison, the parent aldehyde phenylacetaldehyde has a lower reported acute oral LD₅₀ of approximately 1550 mg/kg in rats [2], indicating higher acute toxicity. Structurally similar 2-phenyl-1,3-dioxolane (CAS 936-51-6) has comparable irritant classification but lacks a benzyl substituent [3].

Toxicology Safety Assessment Risk Management

Best-Fit Research and Industrial Scenarios for 2-Benzyl-1,3-dioxolane Based on Quantitative Evidence


Multi-Step Organic Synthesis Requiring Acid-Stable Aldehyde Protection

In synthetic sequences where an aldehyde functionality must survive acidic work-up conditions or prolonged reaction times, 2-benzyl-1,3-dioxolane provides a quantifiable advantage. The 1,3-dioxolane moiety hydrolyzes 30- to 35-fold more slowly than acyclic diethyl acetals under acid-catalyzed conditions [1], reducing the risk of premature deprotection. Additionally, the electron-donating benzyl substituent predictably modulates the rate of LiAlH₄–AlCl₃ reductive cleavage [2], offering chemists a calibrated protecting group that can be removed selectively when needed. This compound is thus preferred over phenylacetaldehyde dimethyl acetal or free phenylacetaldehyde in syntheses requiring both acid stability and controlled reductive lability.

Fragrance Formulations Requiring Stable Hyacinth Notes with Defined Solubility

For perfumers and flavor chemists developing hyacinth, rose, chypre, or lilac compositions, 2-benzyl-1,3-dioxolane offers a stable acetal carrier for the phenylacetaldehyde-derived hyacinth odor profile [3]. Unlike the oxidation-prone free aldehyde, the dioxolane-protected form maintains the desired fresh, sweet hyacinth character while providing formulation compatibility in alcohol- and oil-based systems due to its practical insolubility in water and favorable LogP of 1.588 . When evaluating alternatives such as 2-benzyl-5-hydroxy-1,3-dioxane or glycerol acetals, this compound's distinct solubility and stability profile supports its selection for long-lasting fragrance applications.

Analytical Method Development and Quality Control of Acetal Intermediates

2-Benzyl-1,3-dioxolane's well-defined physical properties—boiling point 120°C at 12 mmHg, density 1.09 g/cm³, refractive index n20/D 1.52, and flash point 108°C —provide unambiguous benchmarks for identity confirmation and purity assessment. The compound's SDBS spectral database entries (IR and NMR) [4] enable reliable analytical characterization, while the quantifiable differences in boiling point and density relative to phenylacetaldehyde (BP 195°C) and phenylacetaldehyde dimethyl acetal (BP ~219-221°C) facilitate chromatographic separation and distillation-based purification. Laboratories prioritizing traceable quality metrics will find these orthogonal data points superior to less well-characterized acetal alternatives.

Laboratory-Scale Synthesis with Defined Safety and Handling Parameters

For research laboratories implementing chemical hygiene plans, the acute oral toxicity profile of 2-benzyl-1,3-dioxolane (LD₅₀ 2200 mg/kg, rat) provides a quantifiable safety differentiation from the parent aldehyde (LD₅₀ ~1550 mg/kg). The compound's GHS hazard classification (H315, H319, H335) is clearly documented with precautionary statements [5], enabling accurate risk assessment and PPE planning. When comparing procurement options among aldehyde-protected intermediates, this toxicity data supports selection of 2-benzyl-1,3-dioxolane over more acutely toxic phenylacetaldehyde for routine synthetic procedures where exposure risk must be minimized.

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